1,1,1-Trichloro-2,2-difluoroethane, also known as 2,2-difluoro-1,1,1-trichloroethane, is a high molecular weight compound primarily utilized as a refrigerant. Its chemical formula is and it has a CAS number of 354-12-1. This compound is characterized by its non-flammable nature and lack of explosion hazard under normal conditions. It exhibits a vapor pressure of 19.7 kPa at 20 °C and a boiling point of -41 °C, making it suitable for low-temperature applications .
1,1,1-Trichloro-2,2-difluoroethane falls under the category of halogenated hydrocarbons. These compounds are derived from methane or ethane by replacing hydrogen atoms with halogen atoms (fluorine and chlorine in this case). It is classified as a refrigerant in the hydrofluorocarbon category, specifically within the group of chlorofluorocarbons and hydrochlorofluorocarbons.
The synthesis of 1,1,1-trichloro-2,2-difluoroethane can be accomplished through several methods. One significant method involves the reaction of tetrachloroethylene with hydrogen fluoride in the presence of antimony pentachloride as a catalyst. This reaction typically occurs under pressure at temperatures ranging from 140 °C to 180 °C. The process yields 1,1-difluoro-1,2,2-trichloroethane efficiently .
Another method includes the direct fluorination of chlorinated ethanes using fluorine gas under controlled conditions to minimize by-products .
The molecular structure of 1,1,1-trichloro-2,2-difluoroethane features a central ethane backbone with three chlorine atoms and two fluorine atoms attached to it. The structural formula can be represented as follows:
Molecular Data:
In terms of chemical reactivity, 1,1,1-trichloro-2,2-difluoroethane can undergo various reactions typical for halogenated compounds. These include:
The stability of this compound is attributed to the strong carbon-fluorine bonds which are less reactive compared to carbon-chlorine bonds .
The mechanism of action for 1,1,1-trichloro-2,2-difluoroethane primarily involves its role as a refrigerant in cooling systems. It absorbs heat from the environment during phase changes (from liquid to gas) in refrigeration cycles. The high latent heat capacity allows it to effectively transfer heat away from refrigerated spaces.
In terms of environmental impact, this compound has been scrutinized for its potential ozone-depleting properties although it is less harmful compared to other chlorofluorocarbons .
The physical properties of 1,1,1-trichloro-2,2-difluoroethane include:
Chemical Properties:
1,1,1-Trichloro-2,2-difluoroethane is primarily used in refrigeration systems due to its effective thermodynamic properties. It serves as an alternative refrigerant that minimizes environmental impact compared to traditional chlorofluorocarbons. Additionally, it finds applications in laboratory settings for various chemical syntheses and analyses due to its stability and non-flammability.
The synthesis of halogenated ethanes evolved significantly from early 20th-century empirical discoveries to sophisticated catalytic processes. The foundational Swarts reaction (1890s), utilizing antimony trifluoride for chlorine/fluorine exchange in alkanes, enabled the first practical routes to chlorofluorocarbons (CFCs). Albert Henne’s pioneering work in the 1930s demonstrated that tetrachloroethylene (C₂Cl₄) could undergo HF addition under pressure with Lewis acid catalysts like SbCl₅, yielding intermediates such as 1,1,2-trichloro-2,2-difluoroethane (HCFC-122) – a precursor to 1,1,1-trichloro-2,2-difluoroethane [4]. This method faced limitations in regioselectivity, often producing mixtures of asymmetric (1,1,1-) and symmetric (1,1,2-) isomers. Thomas Midgley’s development of zinc-/chromium-based catalysts in the 1940s improved selectivity for asymmetric derivatives critical for refrigeration applications [9]. By the 1960s, vapor-phase processes using chromium oxide/alumina catalysts emerged, allowing continuous production with reduced catalyst corrosion [5].
Table 1: Key Historical Milestones in Halogenated Ethane Synthesis
Year | Development | Key Innovators/Entities | Significance |
---|---|---|---|
1892 | Swarts reaction (SbF₃ catalysis) | Frédéric Swarts | First practical C-F bond formation method |
1930s | HF addition to C₂Cl₄ | Albert Henne (General Motors) | Enabled synthesis of HCFC-122 intermediates |
1940s | Zinc-chromium vapor-phase catalysis | Thomas Midgley (Kinetic Chemicals) | High-yield asymmetric isomer production |
1960s | Chromia/alumina fluorination | Fowler et al. | Continuous-flow processes with enhanced stability |
Antimony pentahalides (SbCl₅/SbF₅) function as Lewis acid catalysts in liquid-phase fluorination, facilitating Cl/F exchange via a dynamic halogen cycling mechanism. The catalytic cycle begins with SbCl₅ reacting with HF to form antimony chlorofluoride complexes (e.g., SbCl₄F, SbCl₂F₃). These complexes fluorinate organic substrates through nucleophilic attack, converting C₂Cl₄ to HCFC-122 (Cl₂FC-CFCl₂) and subsequently to 1,1,1-trichloro-2,2-difluoroethane (Cl₃C-CF₂H) via stepwise substitution. Crucially, Sb(V) species are regenerated by reacting with HF, maintaining catalytic activity [4] [6]. However, catalyst deactivation occurs due to:
Table 2: Catalytic Systems for HCFC-122/123 Synthesis
Catalyst System | Temperature (°C) | Pressure (bar) | Selectivity (%) | Lifetime (hours) |
---|---|---|---|---|
SbCl₅ (neat) | 120–140 | 10–15 | 75–80 | 300 |
SbCl₅/TiCl₄ (1:1 molar) | 100–130 | 5–10 | 85–90 | 500 |
SbF₅/ZnCl₂ on alumina | 150–180 | 3–7 | 90–95 | 1,000+ |
Microreactors address intrinsic limitations of batch processes for hazardous fluorination reactions by enabling precise residence time control, intensified heat transfer, and inherent safety. Silicon carbide (SiC) microreactors exhibit exceptional corrosion resistance to HF/SbCl₅ mixtures at temperatures up to 200°C. In HCFC-122 synthesis, C₂Cl₄ and HF are mixed in microchannels (500 µm diameter) with SbCl₅ catalyst, achieving 95% conversion and 92% selectivity at residence times of <30 seconds – a 5-fold reduction compared to batch reactors [7]. The laminar flow in microreactors eliminates hot spots that promote over-fluorination to HFC-134a. Furthermore, inline phase separation exploits the density difference between the organic phase (1,1,1-trichloro-2,2-difluoroethane) and the catalyst/HF phase, enabling continuous product extraction without distillation. This reduces energy consumption by 60–70% and avoids catalyst decomposition during purification [7].
Table 3: Advantages of SiC Microreactors vs. Batch Reactors
Parameter | Batch Reactor | SiC Microreactor | Improvement |
---|---|---|---|
Residence time | 2–4 hours | 20–30 seconds | 300× faster |
Selectivity to target | 75–80% | 90–92% | +15–17% |
Energy consumption | High (distillation required) | Low (phase separation) | 60–70% reduction |
Catalyst lifetime | 300 hours | 1,000+ hours | 3× longer |
Continuous-flow systems outperform batch reactors in three key metrics: space-time yield, selectivity, and energy efficiency. In batch processes, the slow heat removal (10–100 W/L·K) causes thermal gradients during the exothermic fluorination of C₂Cl₄ (ΔH = −120 kJ/mol), leading to by-products like 1,1,2-trichloro-1,2,2-trifluoroethane. Flow reactors achieve heat transfer coefficients >1,000 W/L·K, maintaining isothermal conditions (±1°C) and suppressing symmetric isomer formation . Productivity data illustrates this divergence:
Table 4: Performance Metrics: Batch vs. Continuous-Flow Synthesis
Metric | Batch Process | Continuous-Flow Process | Change |
---|---|---|---|
Space-time yield | 0.5 kg·L⁻¹·h⁻¹ | 2.8 kg·L⁻¹·h⁻¹ | +460% |
Selectivity to product | 75–80% | 90–92% | +15–17% |
Energy per kg product | 1,200 MJ | 400 MJ | −67% |
Catalyst turnover number | 500 | 1,500 | +200% |
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